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Compound of Interest

Compound Name: 4-Fluoro-2-nitrophenol

Cat. No.: B1295195 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative overview of the spectroscopic data for 4-Fluoro-2-nitrophenol and its key

derivatives. This document summarizes available quantitative data, outlines experimental

protocols, and visualizes workflows to support research and development efforts in medicinal

chemistry and materials science.

Introduction
4-Fluoro-2-nitrophenol and its derivatives are important intermediates in the synthesis of a

variety of organic compounds, including pharmaceuticals and dyes. The introduction of different

substituents to the aromatic ring can significantly alter the electronic and steric properties of the

molecule, leading to changes in its spectroscopic characteristics and biological activity. This

guide presents a comparative analysis of the nuclear magnetic resonance (NMR) and

ultraviolet-visible (UV-Vis) spectroscopic data for 4-Fluoro-2-nitrophenol and its chloro,

bromo, methyl, and methoxy derivatives to facilitate their identification, characterization, and

application.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4-Fluoro-2-nitrophenol and its

selected derivatives.

¹H NMR Spectral Data
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Compound Solvent
Chemical Shifts (δ, ppm)
and Coupling Constants
(J, Hz)

4-Fluoro-2-nitrophenol CDCl₃

10.4 (s, 1H, OH), 7.82 (dd, J =

9.2, 3.0 Hz, 1H), 7.37 (ddd, J =

9.2, 7.6, 3.0 Hz, 1H), 7.17 (dd,

J = 9.2, 4.4 Hz, 1H)

4-Chloro-2-nitrophenol CDCl₃

10.6 (s, 1H, OH), 8.10 (d, J =

2.7 Hz, 1H), 7.64 (dd, J = 9.1,

2.7 Hz, 1H), 7.20 (d, J = 9.1

Hz, 1H)

4-Bromo-2-nitrophenol CDCl₃

10.6 (s, 1H, OH), 8.25 (d, J =

2.6 Hz, 1H), 7.78 (dd, J = 9.0,

2.6 Hz, 1H), 7.15 (d, J = 9.0

Hz, 1H)[1]

4-Methyl-2-nitrophenol CDCl₃

10.5 (s, 1H, OH), 7.91 (d, J =

2.2 Hz, 1H), 7.40 (dd, J = 8.6,

2.2 Hz, 1H), 7.04 (d, J = 8.6

Hz, 1H), 2.36 (s, 3H, CH₃)

4-Methoxy-2-nitrophenol CDCl₃

10.6 (s, 1H, OH), 7.65 (d, J =

2.9 Hz, 1H), 7.20 (dd, J = 9.1,

2.9 Hz, 1H), 7.02 (d, J = 9.1

Hz, 1H), 3.88 (s, 3H, OCH₃)

¹³C NMR Spectral Data
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Compound Solvent Chemical Shifts (δ, ppm)

4-Fluoro-2-nitrophenol CDCl₃

158.4 (d, J = 242 Hz, C-F),

151.2 (C-OH), 139.8 (C-NO₂),

122.3 (d, J = 26 Hz), 118.9 (d,

J = 8 Hz), 116.2 (d, J = 23 Hz)

[2]

4-Chloro-2-nitrophenol Polysol
152.0 (C-OH), 138.9 (C-NO₂),

130.1, 128.5, 125.8, 120.3[3]

4-Bromo-2-nitrophenol CDCl₃
152.4 (C-OH), 139.2 (C-NO₂),

133.2, 131.5, 123.1, 117.0[4]

4-Methyl-2-nitrophenol CDCl₃

152.8 (C-OH), 138.7 (C-NO₂),

135.5, 130.2, 126.3, 119.8,

20.6 (CH₃)[5]

4-Methoxy-2-nitrophenol DMSO

154.5 (C-OH), 153.2 (C-

OCH₃), 139.1 (C-NO₂), 119.5,

114.8, 109.1, 56.2 (OCH₃)[6]

UV-Vis Spectral Data
Compound Solvent λmax (nm)

4-Fluoro-2-nitrophenol Methanol 230, 348

4-Chloro-2-nitrophenol Methanol 232, 350

4-Bromo-2-nitrophenol Methanol 234, 352

4-Methyl-2-nitrophenol Methanol 230, 345

4-Methoxy-2-nitrophenol Methanol 235, 355

Experimental Protocols
The following sections detail the general methodologies for the key experiments cited in this

guide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[7] Samples

are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[8]

Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹³C NMR, spectra

are often acquired with proton broadband decoupling to simplify the spectrum to single peaks

for each unique carbon atom.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. Samples are

prepared by dissolving the compound in a UV-grade solvent, such as methanol or ethanol, to a

concentration of approximately 10⁻⁴ to 10⁻⁵ M. The solution is then placed in a quartz cuvette

with a 1 cm path length. The spectrum is recorded over a wavelength range of 200-800 nm.[9]

Experimental and Analytical Workflow
The general workflow for the synthesis, purification, and spectroscopic analysis of 4-Fluoro-2-
nitrophenol and its derivatives is illustrated below.
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Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic characterization of substituted

nitrophenols.

Signaling Pathways and Biological Activity
While specific signaling pathways for 4-Fluoro-2-nitrophenol and its derivatives are not

extensively documented in publicly available literature, phenolic compounds, in general, are

known to modulate a variety of intracellular signaling pathways. These can include pathways

involved in inflammation, oxidative stress, and cell proliferation. For instance, some phenolic

compounds have been shown to interact with the nuclear factor-κB (NF-κB) and mitogen-

activated protein kinase (MAPK) signaling pathways.

The introduction of a nitro group and a halogen, such as fluorine, can significantly impact the

biological activity of phenolic compounds. Fluorine substitution, in particular, is a common

strategy in drug design to enhance metabolic stability and binding affinity to target proteins.[10]

[11] The nitro group can also be a key pharmacophore in certain classes of antibiotics. Further

research is needed to elucidate the specific molecular targets and signaling pathways affected

by 4-Fluoro-2-nitrophenol and its derivatives to fully understand their therapeutic potential.

The general mechanism of action for many nitroaromatic compounds involves their reduction

within cells to form reactive nitroso and hydroxylamine intermediates. These reactive species

can then interact with cellular macromolecules, such as DNA and proteins, leading to cytotoxic

or other biological effects.
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Caption: Putative mechanism of action for nitroaromatic compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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